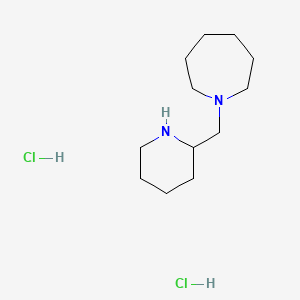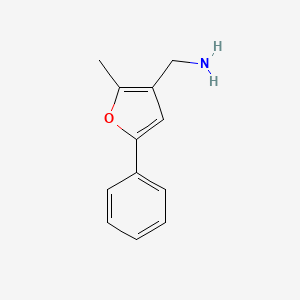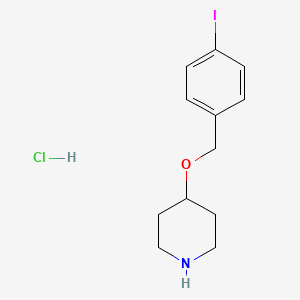![molecular formula C16H21ClN2O B1395189 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220032-24-5](/img/structure/B1395189.png)
8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride
Overview
Description
“8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride” is a chemical compound with the molecular formula C16H21ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride” can be represented by the SMILES stringC12=NC=CC=C1C=CC=C2OCCC3CCCNC3 . The InChI key for this compound is XOEOKIRTLUPHKY-UHFFFAOYSA-N .
Scientific Research Applications
DNA Detection
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds, including those derived from 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride, show enhanced fluorescence emission intensity when bound to ct-DNA, indicating their potential as effective fluorescent probes for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Anti-corrosion Applications
- Inhibitors for Metallic Corrosion : The anti-corrosion potency of certain 8-hydroxyquinoline derivatives, including those with piperidinyl groups, was studied. These compounds showed significant inhibition effects on mild steel corrosion in acidic medium, indicating their potential use in anti-corrosion applications (Douche et al., 2020).
Pharmacological Activities
- Antimalarial Activity : The structure and properties of mefloquine hydrochloride, a quinoline derivative with a piperidinyl group, were investigated. Mefloquine hydrochloride is used as an alternative treatment for multi-drug-resistant malaria, demonstrating the potential pharmacological applications of related quinoline compounds (Karle & Karle, 1991).
Neuropharmacological Research
- Serotonin Receptor Stimulation : Quipazine, a drug similar in structure to 8-[2-(2-Piperidinyl)ethoxy]quinoline, has been shown to stimulate serotonin receptors in the brain. This indicates potential neuropharmacological research applications for similar quinoline derivatives (Fuller, Snoddy, Perry, Roush, Molloy, Bymaster, & Wong, 1976).
Alzheimer's Disease Research
- Targeting Amyloid β in Alzheimer's Disease : An 8-OH quinoline derivative was developed for targeting Amyloid β in Alzheimer's disease, suggesting that similar compounds like 8-[2-(2-Piperidinyl)ethoxy]quinoline could be explored for therapeutic applications in neurodegenerative disorders (Villemagne et al., 2017).
properties
IUPAC Name |
8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-2-10-17-14(7-1)9-12-19-15-8-3-5-13-6-4-11-18-16(13)15;/h3-6,8,11,14,17H,1-2,7,9-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUIZLHBYXDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC3=C2N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)


![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)
![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)

![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)
![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)